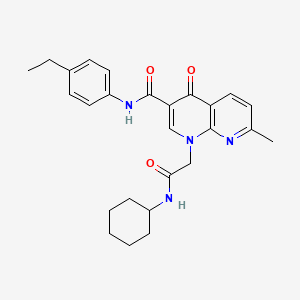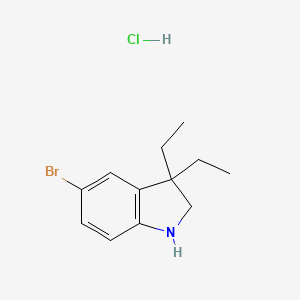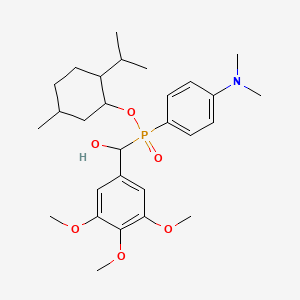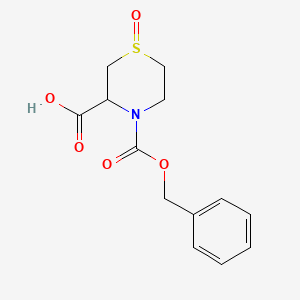![molecular formula C17H14F3NO4S B2355211 dimethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-98-6](/img/structure/B2355211.png)
dimethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido- [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .Molecular Structure Analysis
The intermolecular interactions in the compound were analyzed using the Hirshfeld surface method including 2D fingerprint plots and enrichment ratios (E), which shows that the most favorable intermolecular contacts are the C π ···F–C and C–H···F–C interactions .Scientific Research Applications
Cycloaddition Reactions
- Dimethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is used in cycloaddition reactions. It acts as a thiocarbonyl ylide when reacting with electron-deficient alkenes, and as an azomethine ylide with electron-deficient alkynes. This behavior is partially explained by Frontier Molecular Orbital (MO) theory (Sutcliffe et al., 2000).
Conformational Behavior Studies
- The conformational behavior of this compound has been studied in low-temperature matrices and the crystalline state. The study focuses on the orientation of methyl ester groups and their energy favorability. This research is important for understanding the molecular structure and potential applications (Kaczor et al., 2006).
Antileukemic Activity
- Some derivatives of this compound have shown promising antileukemic activity. These findings are significant for medicinal chemistry and pharmacology, indicating potential therapeutic applications (Ladurée et al., 1989).
Synthesis of Heterocyclic Compounds
- This compound is used in the synthesis of various heterocyclic compounds. These syntheses contribute to the development of new materials and pharmaceuticals (Mackie et al., 1973).
Anticancer Properties
- Derivatives of this compound have been evaluated for their anticancer properties, particularly against breast cancer cell lines. This research is crucial for the discovery of new cancer treatments (Soares et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been found to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to active sites, inhibiting enzymatic activity, or modulating receptor signaling .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, often related to their target interactions .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, antidiabetic, and antiviral effects .
Properties
IUPAC Name |
dimethyl 5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4S/c1-24-15(22)12-11-7-26-8-21(11)14(13(12)16(23)25-2)9-3-5-10(6-4-9)17(18,19)20/h3-6H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRBIOAAJTVUSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-nitrobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2355129.png)
![1-Benzyl-1-azaspiro[4.5]decan-3-amine](/img/structure/B2355130.png)

![4-[(2-Hydroxyphenyl)amino]oxolan-3-ol](/img/structure/B2355132.png)


![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2355136.png)

![(Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2355141.png)


![N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}prop-2-enamide](/img/structure/B2355145.png)
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2355148.png)
![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/structure/B2355150.png)
